![molecular formula C12H28N2O4 B14380394 1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 89469-86-3](/img/structure/B14380394.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is a chemical compound with a complex structure that includes both ether and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) typically involves the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then reacted with 3-aminopropan-2-ol under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, particularly in the formulation of epoxy resins.
作用機序
The mechanism by which 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) exerts its effects is primarily through its ability to form stable complexes with other molecules. The ether linkages provide flexibility, while the amine groups can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to interact with a variety of molecular targets and pathways, making it versatile in its applications.
類似化合物との比較
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but lacks the amine groups.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene): Contains fluorinated chains, making it more hydrophobic.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar ether linkages but different functional groups.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is unique due to the presence of both ether and amine functional groups, which provide a combination of flexibility and reactivity. This makes it particularly useful in applications requiring both stability and the ability to form various interactions.
特性
CAS番号 |
89469-86-3 |
|---|---|
分子式 |
C12H28N2O4 |
分子量 |
264.36 g/mol |
IUPAC名 |
1-amino-3-[6-(3-amino-2-hydroxypropoxy)hexoxy]propan-2-ol |
InChI |
InChI=1S/C12H28N2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10,13-14H2 |
InChIキー |
DQRDIWABAZQAFH-UHFFFAOYSA-N |
正規SMILES |
C(CCCOCC(CN)O)CCOCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



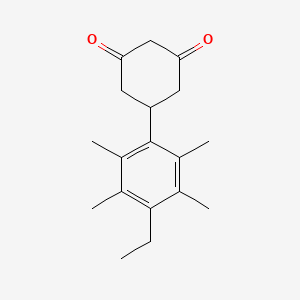
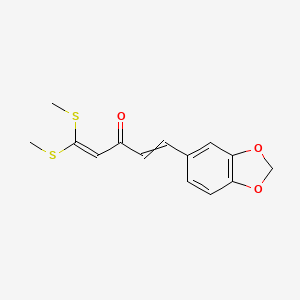
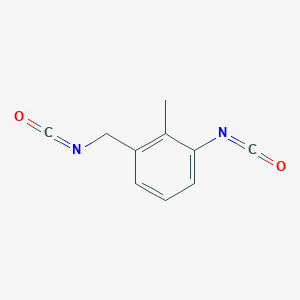
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
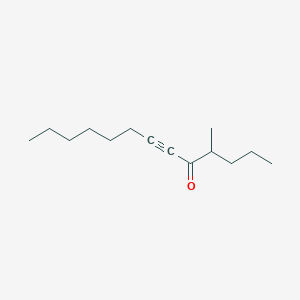
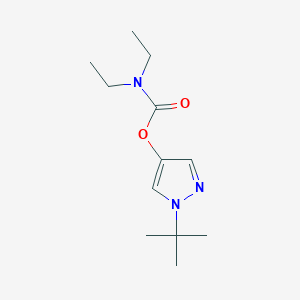
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
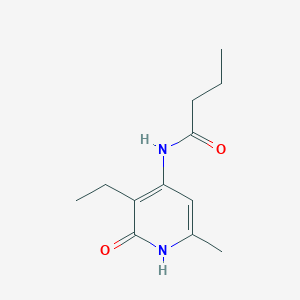
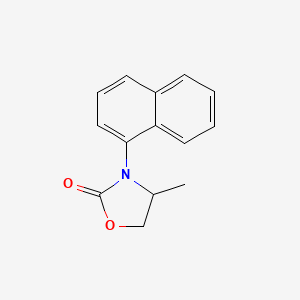
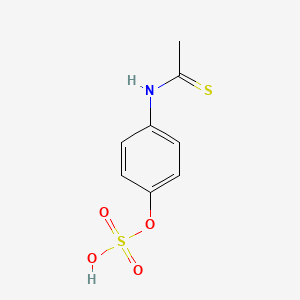
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
